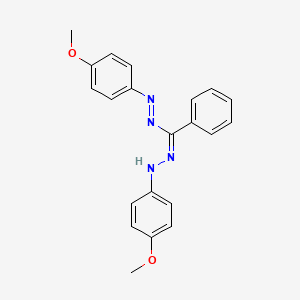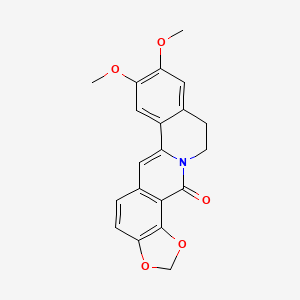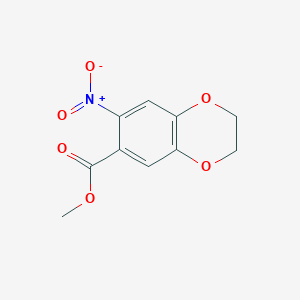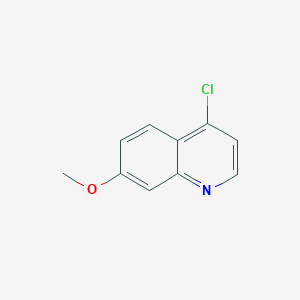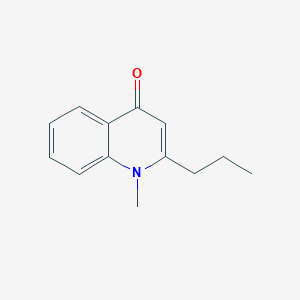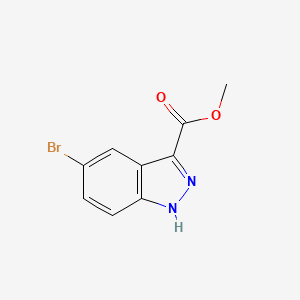
5-溴-1H-吲唑-3-甲酸甲酯
描述
“Methyl 5-bromo-1H-indazole-3-carboxylate” is a chemical compound with the InChI code 1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-1H-indazole-3-carboxylate” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring .Physical And Chemical Properties Analysis
“Methyl 5-bromo-1H-indazole-3-carboxylate” has a molecular weight of 255.07 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the search results .科学研究应用
-
Medicinal Chemistry
-
Synthetic Chemistry
-
Pharmacology
-
Transition Metal Catalyzed Reactions
- Indazoles can be synthesized through various strategies, including transition metal catalyzed reactions . This involves the formation of C–N and N–N bonds without a catalyst .
- The methods of application involve various chemical reactions to construct the indazole moiety. This can involve reactions such as condensation, cyclization, and substitution .
- The outcomes of these studies are new methods for the synthesis of indazoles, which can be used in the development of new drugs .
-
Phosphoinositide 3-Kinase δ Inhibitors
- Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- The methods of application typically involve administering the compound to an animal model with induced inflammation, and then measuring the reduction in inflammation .
- The outcomes of these studies can include a reduction in inflammation, as measured by various biochemical markers .
-
Antitumor Activity
- Some indazole derivatives have shown antitumor activity against Hep-G2 cells . For example, some compounds showed similar or superior results to 5-Fu .
- The methods of application typically involve administering the compound to an animal model with induced tumors, and then measuring the reduction in tumor growth .
- The outcomes of these studies can include a reduction in tumor growth, as measured by various biochemical markers .
-
Reductive Cyclization Reactions
- Indazoles can be synthesized through various strategies, including reductive cyclization reactions . This involves the formation of C–N and N–N bonds without a catalyst .
- The methods of application involve various chemical reactions to construct the indazole moiety. This can involve reactions such as condensation, cyclization, and substitution .
- The outcomes of these studies are new methods for the synthesis of indazoles, which can be used in the development of new drugs .
-
Synthesis of 2H-Indazoles
- Indazoles can also be synthesized via consecutive formation of C–N and N–N bonds without a catalyst .
- The methods of application involve various chemical reactions to construct the indazole moiety. This can involve reactions such as condensation, cyclization, and substitution .
- The outcomes of these studies are new methods for the synthesis of indazoles, which can be used in the development of new drugs .
-
Pharmacokinetics
- Indazole-containing compounds, including “Methyl 5-bromo-1H-indazole-3-carboxylate”, can be studied for their pharmacokinetic properties .
- The methods of application typically involve administering the compound to an animal model and then measuring various pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion .
- The outcomes of these studies can include a better understanding of the pharmacokinetic properties of the compound, which can inform drug development .
-
Druglikeness
- Indazole-containing compounds can be studied for their druglikeness . This involves assessing various properties of the compound, such as its solubility, permeability, and stability, to determine its suitability as a drug .
- The methods of application typically involve various in vitro and in silico tests to assess these properties .
- The outcomes of these studies can include a better understanding of the druglikeness of the compound, which can inform drug development .
-
Water Solubility
- Indazole-containing compounds can be studied for their water solubility . This is an important property for drug development, as it can affect the absorption and distribution of the drug in the body .
- The methods of application typically involve various in vitro tests to measure the solubility of the compound in water .
- The outcomes of these studies can include a better understanding of the water solubility of the compound, which can inform drug development .
-
Medicinal Chemistry
- Indazole-containing compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in the development of anticancer drugs, these compounds may be tested in vitro using cancer cell lines, or in vivo using animal models .
- The outcomes of these studies also vary, but in general, researchers are looking for compounds that can effectively inhibit the growth of cancer cells or bacteria, reduce inflammation, or lower blood pressure .
安全和危害
In case of eye contact with “Methyl 5-bromo-1H-indazole-3-carboxylate”, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
未来方向
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .
属性
IUPAC Name |
methyl 5-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNKCZKRGOOMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506965 | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-indazole-3-carboxylate | |
CAS RN |
78155-74-5 | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

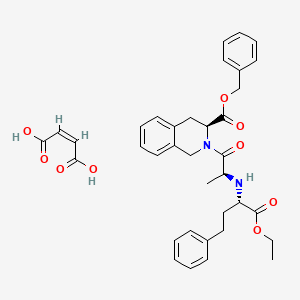
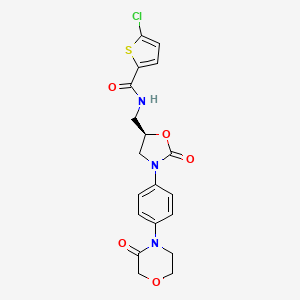
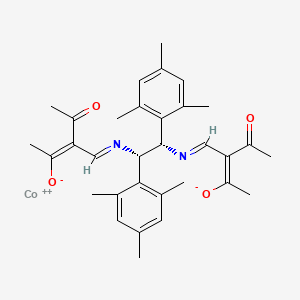
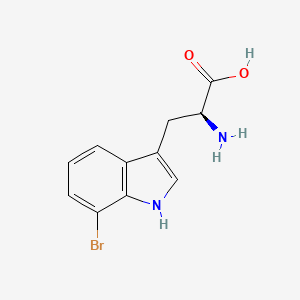
![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)
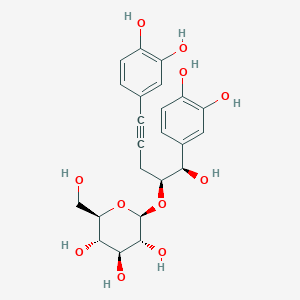
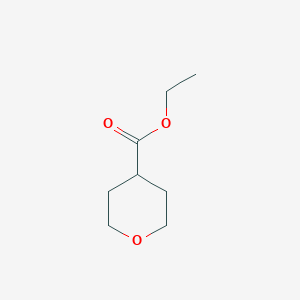
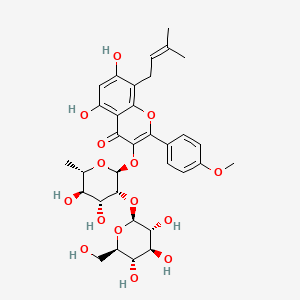
![5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B1631673.png)
